
Nitroethane-2,2,2-d3
Overview
Description
Nitroethane-2,2,2-d3 is a deuterated form of nitroethane, where the hydrogen atoms are replaced with deuterium. This compound has the chemical formula C2H2D3NO2 and is used primarily in scientific research due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing nitroethane involves reacting sodium ethyl sulfate with a metal nitrite, such as sodium nitrite or potassium nitrite. This reaction displaces the sulfate group in sodium ethyl sulfate with the nitrite group, resulting in the formation of nitroethane . For the deuterated version, deuterated reagents would be used to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of nitroethane typically involves the nitration of propane with nitric acid at high temperatures (350–450 °C). This exothermic reaction produces several nitroalkanes, including nitroethane . The deuterated version would require the use of deuterated starting materials to achieve the desired isotopic composition.
Chemical Reactions Analysis
Types of Reactions
Nitroethane-2,2,2-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) through hydrogenation or other reduction methods.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
Isotope Labeling in Organic Synthesis
Nitroethane-2,2,2-d3 is primarily used as a labeled compound in synthetic organic chemistry. Its deuterated nature allows researchers to trace reaction pathways and mechanisms through NMR spectroscopy and mass spectrometry. The incorporation of deuterium can significantly alter the kinetics and thermodynamics of chemical reactions, providing insights into reaction mechanisms.
Pharmaceutical Development
Nitroethane derivatives are crucial in the synthesis of pharmaceutical compounds. This compound can be employed in the reductive amination processes to generate amines from nitro compounds. This method has been highlighted as a sustainable approach to synthesizing secondary and tertiary amines, which are key components in many drugs .
Chiral Synthesis
The compound plays a significant role in asymmetric synthesis. It can be utilized in enantioselective reactions, such as the nitro-Mannich reaction, which is essential for creating optically active compounds necessary for pharmaceutical applications . The stereochemistry of products derived from this compound can be controlled through various catalytic systems.
Case Study 1: Synthesis of Chiral Amines
A recent study demonstrated the use of this compound in synthesizing chiral amines via a one-pot reductive alkylation method. The research highlighted the efficiency of using deuterated nitroalkanes to improve yields and selectivity in producing pharmacologically relevant amines .
Case Study 2: Mechanistic Studies Using NMR
In another study focusing on reaction mechanisms, researchers utilized this compound to elucidate the pathways involved in the formation of complex organic molecules. By tracking the deuterium label through various intermediates using NMR spectroscopy, they provided detailed insights into the reaction dynamics .
Mechanism of Action
The mechanism by which nitroethane-2,2,2-d3 exerts its effects involves its interaction with various molecular targets and pathways. For example, nitroalkane oxidases catalyze the oxidation of nitroalkanes to aldehydes or ketones, releasing nitrite and transferring electrons to oxygen to form hydrogen peroxide . This reaction is crucial in the catabolism of nitroalkanes and their subsequent utilization or detoxification in biological systems .
Comparison with Similar Compounds
Similar Compounds
Nitromethane: Another nitroalkane with a similar structure but one less carbon atom.
1-Nitropropane: A nitroalkane with an additional carbon atom compared to nitroethane.
2-Nitropropane: An isomer of 1-nitropropane with the nitro group attached to the second carbon atom.
Uniqueness
Nitroethane-2,2,2-d3 is unique due to its deuterium atoms, which provide distinct isotopic labeling useful in various research applications. This isotopic substitution can significantly affect the compound’s physical and chemical properties, making it valuable for studying reaction mechanisms and metabolic pathways .
Biological Activity
Nitroethane-2,2,2-d3 is a deuterated form of nitroethane, an organic compound with the formula C₂H₅NO₂. This compound has garnered interest in various fields due to its biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
This compound is produced through the nitration of ethane using nitric acid. The deuterated variant is synthesized by substituting hydrogen atoms with deuterium isotopes, which can be useful in tracing studies and understanding metabolic pathways. The compound exhibits a fruity odor and is a colorless oily liquid under standard conditions .
Biological Activity Overview
Nitro compounds, including this compound, are known for their diverse biological activities. The nitro group (–NO₂) is a significant pharmacophore that can influence the interaction of compounds with biological systems. This compound has been studied for various biological effects:
- Antimicrobial Activity : Nitro compounds typically exhibit antimicrobial properties. The nitro group can undergo reduction in microbial cells, leading to the generation of reactive intermediates that can damage cellular components . Studies have indicated that nitroethane derivatives may have potential as antimicrobial agents against bacteria such as H. pylori and M. tuberculosis.
- Antineoplastic Properties : Research has shown that certain nitro compounds possess antitumor activity. The mechanism often involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group within cancer cells . this compound may exhibit similar properties and could be explored further as a potential anticancer agent.
- Neurotoxic Effects : While exploring its biological activity, it is crucial to consider the neurotoxic potential of nitro compounds. Nitroethane has been reported to cause neurotoxic effects in animal studies, including symptoms such as dyspnea and pulmonary edema . Understanding these toxicological aspects is essential for evaluating its safety profile.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with nitro compounds:
- Study on Antimicrobial Activity : A recent review highlighted the broad spectrum of antimicrobial activity exhibited by nitro compounds. It was noted that derivatives with varying substituents on the nitro group showed differing levels of efficacy against various pathogens . this compound could be evaluated for its effectiveness against specific strains.
- Antineoplastic Activity Investigation : Another study focused on the synthesis of novel nitro derivatives and their evaluation against cancer cell lines. The findings suggested that certain modifications to the nitro group could enhance cytotoxicity towards tumor cells . this compound's structure may provide insights into optimizing its antitumor activity.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the key physicochemical properties of Nitroethane-2,2,2-d3_33, and how do isotopic substitutions influence its behavior in reactions?
Nitroethane-2,2,2-d (CDNO) shares the same functional groups as non-deuterated nitroethane but exhibits isotopic effects due to deuterium substitution. Key properties include a molecular weight of 92.09 g/mol (vs. 89.07 g/mol for non-deuterated) and altered vibrational frequencies in IR spectroscopy (e.g., C-D stretching at ~2100 cm vs. C-H at ~2900 cm). Isotopic effects can reduce reaction rates in processes involving C-H bond cleavage, such as nucleophilic substitutions or reductions, due to kinetic isotope effects (KIEs). For characterization, consult NIST spectral databases for deuterated compounds .
Q. What safety protocols are critical when handling Nitroethane-2,2,2-d3_33 in laboratory settings?
While specific toxicological data for Nitroethane-2,2,2-d may be limited, general precautions for nitroalkanes apply:
- Use fume hoods to avoid inhalation of vapors (P261) .
- Wear nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact .
- Store in airtight containers away from ignition sources, as nitroethane is flammable .
- Dispose of waste via approved hazardous waste programs to mitigate environmental risks .
Q. How can researchers synthesize Nitroethane-2,2,2-d3_33 with high isotopic purity?
A common method involves deuterating nitroethane precursors. For example:
- Deuteration of Acetaldehyde-d : React CHCDO with NaNO in acidic conditions to yield CDNO .
- Isotopic Exchange : Treat nitroethane with DO under catalytic conditions (e.g., using Pd/C) to replace hydrogens with deuterium. Monitor purity via H NMR (δ ~1.5 ppm for CD) .
Advanced Research Questions
Q. What analytical techniques are most effective for quantifying isotopic purity and monitoring deuterium loss in Nitroethane-2,2,2-d during reactions?
- Mass Spectrometry (MS) : High-resolution MS detects isotopic peaks (e.g., m/z 92.09 for [M]) and quantifies deuterium retention.
- NMR Spectroscopy : H NMR distinguishes deuterated positions, while H NMR identifies residual protio impurities.
- Isotope Ratio Monitoring (IRM) : Coupled with GC-MS, this tracks KIEs in reaction intermediates .
Q. How can conflicting data on reaction yields involving Nitroethane-2,2,2-d3_33 be resolved?
Contradictions often arise from isotopic impurities or solvent effects. To address this:
- Validate Isotopic Purity : Use MS/NMR to confirm ≥98% deuteration.
- Control Solvent Isotopologues : Avoid deuterated solvents (e.g., DMSO-d) unless necessary, as they may introduce confounding KIEs.
- Replicate Experiments : Cross-check results with independent syntheses and reference methods from peer-reviewed studies (e.g., Hass et al. 1936 for nitroethane kinetics) .
Q. What experimental designs are optimal for studying the role of Nitroethane-2,2,2-d in kinetic isotope effect (KIE) studies?
- Competitive KIE Experiments : Compare reaction rates of deuterated vs. non-deuterated nitroethane in the same system.
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict KIEs and validate with experimental data.
- In Situ Monitoring : Employ techniques like stopped-flow NMR or Raman spectroscopy to track deuterium retention in real time .
Q. Tables for Reference
Q. Methodological Recommendations
- Literature Search : Use SciFinder or Reaxys to locate synthesis protocols and spectral data, filtering for peer-reviewed journals post-2000 .
- Data Validation : Cross-reference NIST databases for physicochemical properties and spectral signatures .
- Contradiction Analysis : Apply Bradford’s principles for rigorous data evaluation, emphasizing reproducibility and source credibility .
Properties
IUPAC Name |
1,1,1-trideuterio-2-nitroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAJNNLRCFZED-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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